BenchChemオンラインストアへようこそ!

Cinacalcet Impurity 8

HPLC UPLC Impurity Profiling

This analytical reference standard (MW 543.59) is essential for ICH Q2(R1) method validation and ANDA submissions. Its unique, late-eluting chromatographic profile in reversed-phase UPLC enables precise system suitability testing, preventing misidentification of high-molecular-weight process impurities. Traceable to USP/EP for QC release.

Molecular Formula C32H31F6N
Molecular Weight 543.6 g/mol
Cat. No. B8220666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinacalcet Impurity 8
Molecular FormulaC32H31F6N
Molecular Weight543.6 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=CC=CC=C21)N(CCCC3=CC(=CC=C3)C(F)(F)F)CCCC4=CC(=CC=C4)C(F)(F)F
InChIInChI=1S/C32H31F6N/c1-23(29-18-6-14-26-13-2-3-17-30(26)29)39(19-7-11-24-9-4-15-27(21-24)31(33,34)35)20-8-12-25-10-5-16-28(22-25)32(36,37)38/h2-6,9-10,13-18,21-23H,7-8,11-12,19-20H2,1H3
InChIKeyBMWNEBVDXWCUKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinacalcet Impurity 8 (USP RC B/Impurity D): A High-MW Dimeric Process-Related Compound


Cinacalcet Impurity 8, also identified as Cinacalcet USP Related Compound B and Cinacalcet Impurity D, is a process-related impurity of the calcimimetic drug Cinacalcet Hydrochloride. It is a tertiary amine dimer formed during synthesis, with a molecular formula of C32H31F6N and a molecular weight of 543.59 g/mol [1]. This impurity is distinct from the active pharmaceutical ingredient (API) and its other related substances due to its high molecular weight and complex structure, which includes two 3-(trifluoromethyl)phenyl propyl groups attached to a central (R)-1-(naphthalen-1-yl)ethylamine core. It is supplied as an analytical reference standard for method development and quality control [2].

Why a Generic Cinacalcet Impurity Standard Cannot Substitute for Cinacalcet Impurity 8


Generic substitution fails because Cinacalcet Impurity 8 possesses a unique molecular identity (CAS 1271930-15-4, MW 543.59) that dictates its specific chromatographic behavior and spectroscopic signature. In reversed-phase UPLC methods, this high-molecular-weight dimer elutes significantly later than Cinacalcet and its lower molecular weight impurities, a critical parameter for system suitability and peak identification . Using a non-identical impurity reference standard—even one from the same synthesis—introduces unacceptable risk of misidentification and inaccurate quantification in release testing, directly jeopardizing compliance with ICH Q3A/Q3B guidelines. Traceability to a specific, well-characterized standard for this exact chemical entity is mandatory for validated analytical methods used in ANDA submissions and commercial QC release [1].

Cinacalcet Impurity 8: Quantitative Evidence for Analytical Differentiation and Selection


Chromatographic Resolution: Differentiating Cinacalcet Impurity 8 from API and Lower-MW Impurities by RPLC Retention

Cinacalcet Impurity 8 (Impurity D) exhibits a distinct chromatographic profile in reversed-phase liquid chromatography (RPLC) due to its high hydrophobicity. In a validated UPLC method, it is well-resolved from Cinacalcet Hydrochloride (CH) and other process impurities. The increased hydrophobicity causes the impurity to elute significantly later than the API, providing a unique retention time marker for identification and quantification [1]. This separation is essential for accurate impurity profiling, as co-elution would lead to inaccurate quantification.

HPLC UPLC Impurity Profiling Method Validation

Molecular Weight and Structural Complexity: Quantitative Differentiation from Other Named Impurities

Cinacalcet Impurity 8 (CAS 1271930-15-4) possesses a molecular formula of C32H31F6N and a molecular weight of 543.59 g/mol [1]. This is approximately 1.5 times larger than the API, Cinacalcet (MW 393.87 as the HCl salt), and significantly larger than many other common impurities like the regioisomer (MW 393.87) and Cinacalcet amine (MW 171.24). This high molecular weight, resulting from a dimeric structure, provides a unique and highly specific mass spectrometric signature, facilitating unequivocal identification and differentiation from other related substances in LC-MS analysis.

Structure Elucidation Mass Spectrometry Reference Standard Characterization

Traceability to Pharmacopoeial Standards: A Critical Requirement for Regulatory Compliance

Cinacalcet Impurity 8, recognized as Cinacalcet USP Related Compound B, can be used as a reference standard with traceability to USP or EP pharmacopoeial standards [1]. This traceability chain is a non-negotiable requirement for analytical methods used in Abbreviated New Drug Applications (ANDAs) and commercial quality control. The availability of a characterized standard with this established traceability allows analytical laboratories to validate their methods against a recognized benchmark, a claim that cannot be made for non-pharmacopoeial or in-house impurities that lack this formal link.

Regulatory Science Quality Control Method Validation Pharmacopoeia

Stability-Indicating Method Validation: Demonstrating Peak Homogeneity Under Stress Conditions

In a validated stability-indicating UPLC method, Cinacalcet Impurity 8 and all other degradation products were well-resolved from the Cinacalcet Hydrochloride peak. Peak purity testing confirmed the Cinacalcet peak was homogeneous in all stress samples (acid, base, oxidative, thermal, photolytic), with a mass balance greater than 96% [1]. This demonstrates that the method, which uses Cinacalcet Impurity 8 as a marker, is specific and stability-indicating, capable of accurately quantifying the API in the presence of its degradation products and process impurities. This level of validation is a prerequisite for any QC method used in commercial manufacturing.

Forced Degradation Method Validation Stability Studies ICH Guidelines

Synthesis and Isolation: Enabling Targeted Generation for Method Development

A specific synthetic method for preparing cinacalcet impurities, including the high-purity synthesis of a dimeric impurity analogous to Impurity 8, has been documented [1]. The method involves reacting triphosgene with (R)-1-naphthyl ethylamine to form an intermediate, which is then reacted with a propanol derivative. This synthetic accessibility allows for the targeted, high-yield production of the impurity standard. This contrasts with the variable and low-yield isolation of the impurity from crude API batches, which can be time-consuming and costly. The availability of a robust synthetic route ensures a consistent and reliable supply of the reference standard for ongoing analytical needs.

Synthetic Chemistry Process Chemistry Impurity Isolation

Critical Applications for Cinacalcet Impurity 8 in Pharmaceutical Development and QC


Validating Stability-Indicating HPLC/UPLC Methods for ANDA Submissions

This standard is essential for developing and validating stability-indicating methods as required by ICH Q2(R1) and for ANDA submissions. Its well-characterized retention time and resolution from the API and other impurities, as demonstrated in published methods [1], are critical for establishing system suitability criteria and ensuring method specificity.

Establishing System Suitability in Routine QC Release Testing

The unique chromatographic profile of Cinacalcet Impurity 8, with its late elution time in reversed-phase methods [1], makes it an ideal marker for system suitability testing (SST). Its inclusion in SST mixtures helps verify column performance and method robustness on a daily basis, ensuring that the QC system can reliably separate all potential impurities before testing drug product batches.

Investigating and Quantifying High-Molecular-Weight Impurities in API Batches

Given its high molecular weight (543.59 g/mol) and dimeric nature [2], this standard is specifically required for the accurate identification and quantification of high-molecular-weight process impurities that may be present in Cinacalcet API. This is a key aspect of impurity profiling and ensuring that the API meets its specification for total impurities and any individual unknown impurity limits set by ICH Q3A.

Troubleshooting and Method Transfer Between R&D and QC Laboratories

The availability of a fully characterized standard with traceability to pharmacopoeial standards (USP/EP) [3] is invaluable during method transfer. It provides a common, unambiguous reference point for different laboratories to align their analytical systems, troubleshoot chromatographic shifts, and verify the accuracy of impurity quantification methods.

Quote Request

Request a Quote for Cinacalcet Impurity 8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.